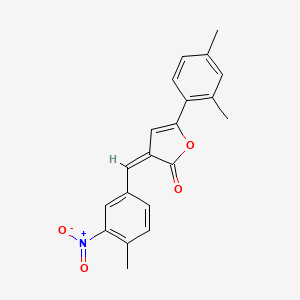
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, also known as DMNB-Furanone, is a synthetic compound that has been extensively studied for its potential applications in various fields, including biomedical research and chemical synthesis. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring and a ketone functional group.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is not fully understood. However, it has been suggested that 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells.
Biochemical and Physiological Effects:
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee can inhibit the growth of various cancer cell lines and bacteria. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee in lab experiments is its relatively simple synthesis method. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is its potential toxicity. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee. One area of research is the development of new synthetic methods for 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee and its derivatives. Another area of research is the investigation of the mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee and its potential targets in cells. Additionally, further studies are needed to determine the potential therapeutic applications of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee, including its use as an anti-inflammatory agent, anti-tumor agent, and fluorescent probe. Finally, investigations into the toxicity and safety of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee are also needed to fully understand its potential applications in various fields.
Synthesemethoden
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt condensation reaction. In the Knoevenagel condensation reaction, 2,4-dimethylphenylacetonitrile and 4-methyl-3-nitrobenzaldehyde are reacted with ethyl cyanoacetate in the presence of a base such as piperidine to form the intermediate compound. The intermediate compound is then treated with a catalytic amount of p-toluenesulfonic acid in ethanol to yield 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee. In the Claisen-Schmidt condensation reaction, 2,4-dimethylphenylacetonitrile and 4-methyl-3-nitrobenzaldehyde are reacted with a base such as sodium hydroxide in ethanol to form the intermediate compound. The intermediate compound is then treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been extensively studied for its potential applications in various fields, including biomedical research and chemical synthesis. In biomedical research, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical synthesis, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethylphenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-4-7-17(14(3)8-12)19-11-16(20(22)25-19)9-15-6-5-13(2)18(10-15)21(23)24/h4-11H,1-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWOSHOAHHIHRM-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

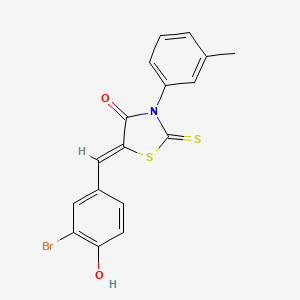
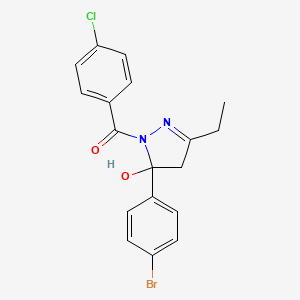
![4-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4981396.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4981409.png)
![ethyl 1-(dibenzo[b,d]furan-4-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4981420.png)
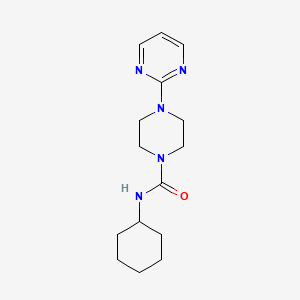
![3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide](/img/structure/B4981445.png)
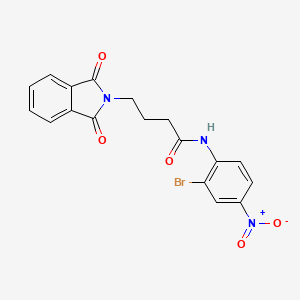
![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)
![N-[2-(methylthio)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4981461.png)
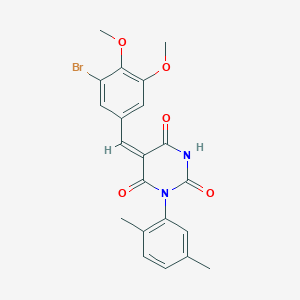
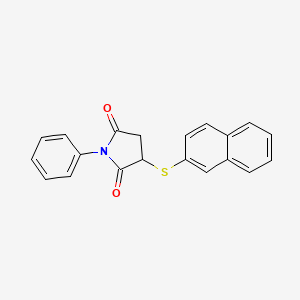
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4981509.png)